4-((Hydroxyamino)methyl)benzene-1,3-diol
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Overview
Description
4-((Hydroxyamino)methyl)benzene-1,3-diol is an organic compound with the molecular formula C7H9NO3 It is a derivative of benzene, featuring hydroxyl groups at the 1 and 3 positions, and a hydroxyamino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hydroxyamino)methyl)benzene-1,3-diol typically involves the hydroxylation of benzene derivatives. One common method is the hydroxymethylation of resorcinol (benzene-1,3-diol) using formaldehyde and a hydroxylamine derivative under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-((Hydroxyamino)methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-((Hydroxyamino)methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Hydroxyamino)methyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s effects on cellular pathways and biochemical processes are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions.
Resorcinol (benzene-1,3-diol): Lacks the hydroxyamino group at the 4 position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions, no hydroxyamino group.
Uniqueness
4-((Hydroxyamino)methyl)benzene-1,3-diol is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-[(hydroxyamino)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C7H9NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-3,8-11H,4H2 |
InChI Key |
MVJGVEVPAGILEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CNO |
Origin of Product |
United States |
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